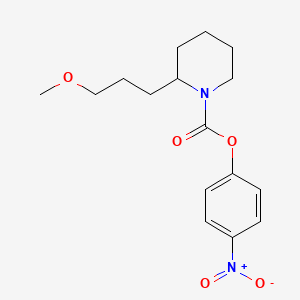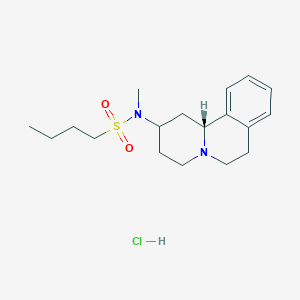
YKL-5-124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YKL-5-124 es un inhibidor covalente potente y selectivo de la cinasa dependiente de ciclina 7 (CDK7). Este compuesto se ha desarrollado para dirigirse a CDK7 con alta especificidad, lo que lo convierte en una herramienta valiosa en el estudio de la regulación del ciclo celular y el control de la transcripción. CDK7, junto con ciclina H y MAT1, forma el complejo de activación de CDK, que es crucial para la activación de otras cinasas dependientes de ciclina y la regulación de la transcripción por la ARN polimerasa II .
Aplicaciones Científicas De Investigación
YKL-5-124 se ha utilizado ampliamente en la investigación científica para estudiar el papel de CDK7 en la regulación del ciclo celular y la transcripción. Ha mostrado un potencial significativo en la investigación del cáncer, particularmente en la comprensión de los mecanismos de detención del ciclo celular y apoptosis en las células cancerosas. El compuesto también se ha utilizado para investigar la regulación de la transcripción de genes asociados con la progresión del cáncer y la resistencia a la terapia. Además, this compound se ha explorado por su potencial en terapias combinadas con otros agentes anticancerígenos, mostrando resultados prometedores en estudios preclínicos .
Mecanismo De Acción
El mecanismo de acción de YKL-5-124 implica la inhibición covalente de CDK7. Al formar un enlace covalente con el residuo de cisteína en el sitio activo de CDK7, this compound bloquea eficazmente la actividad cinasa de CDK7. Esta inhibición conduce a una reducción en la fosforilación de la ARN polimerasa II, que es esencial para la iniciación de la transcripción. En consecuencia, el compuesto induce la detención del ciclo celular en la transición G1 / S e inhibe la expresión de genes impulsados por el factor de transcripción E2F .
Análisis Bioquímico
Biochemical Properties
YKL-5-124 plays a crucial role in biochemical reactions by selectively inhibiting CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases (CDKs) involved in cell cycle progression. This compound interacts with CDK7 by forming a covalent bond with the cysteine residue in the active site of the enzyme, leading to irreversible inhibition. This interaction disrupts the phosphorylation of CDK substrates, thereby inhibiting cell cycle progression and transcriptional regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CDK7, this compound induces cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to the S phase. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the phosphorylation of RNA polymerase II, a critical enzyme in transcription, leading to decreased transcriptional activity . Additionally, this compound influences the expression of cell cycle-regulated genes, further contributing to cell cycle arrest and altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its covalent binding to the active site of CDK7. This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates. As a result, the CAK complex is unable to activate other CDKs, leading to cell cycle arrest. This compound also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, which is essential for the initiation and elongation of transcription. This dual inhibition of cell cycle progression and transcriptional regulation underscores the potency and selectivity of this compound as a CDK7 inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and decreased transcriptional activity, highlighting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK7 activity, leading to cell cycle arrest and reduced transcriptional activity. At higher doses, this compound can exhibit toxic effects, including apoptosis and adverse effects on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of CDK7 activity without causing toxicity. These findings underscore the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and transcriptional control. By inhibiting CDK7, this compound disrupts the phosphorylation of CDK substrates, affecting the activity of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, further contributing to cell cycle arrest and decreased transcriptional activity. The compound’s impact on metabolic pathways highlights its potential as a tool for studying the interplay between cell cycle regulation and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s selective inhibition of CDK7 suggests that it may be preferentially localized to regions with high CDK7 activity, such as proliferating cells and tissues. This compound’s distribution within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation in target cells .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with CDK7 and other cellular components. The compound is directed to specific compartments or organelles where CDK7 is active, such as the nucleus. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action. The subcellular localization of this compound is crucial for its inhibitory activity and effectiveness in modulating cell cycle progression and transcriptional regulation .
Métodos De Preparación
La síntesis de YKL-5-124 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finalesLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
YKL-5-124 se somete a varios tipos de reacciones químicas, centrándose principalmente en su interacción con CDK7. El compuesto forma un enlace covalente con un residuo de cisteína en el sitio activo de CDK7, lo que lleva a una inhibición irreversible. Esta reacción es altamente selectiva y no afecta significativamente a otras cinasas como CDK9 y CDK2. El principal producto de esta reacción es la CDK7 modificada covalentemente, que no puede participar en actividades catalíticas adicionales .
Comparación Con Compuestos Similares
YKL-5-124 es único en su alta selectividad para CDK7 sobre otras cinasas como CDK9 y CDK2. Compuestos similares incluyen THZ1, que también se dirige a CDK7 pero exhibe un perfil de inhibición de cinasa más amplio. A diferencia de THZ1, this compound no afecta significativamente la fosforilación global de la ARN polimerasa II, lo que lo convierte en una herramienta más selectiva para estudiar las funciones específicas de CDK7. Otros compuestos similares incluyen ICEC0942, SY-1365, SY-5609 y LY3405105, que se encuentran actualmente en diversas etapas de desarrollo clínico para la terapia del cáncer .
Propiedades
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

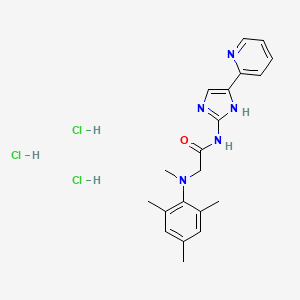

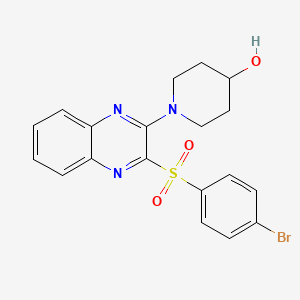
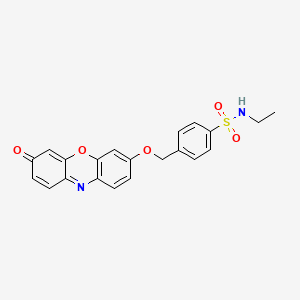


![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)
![2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B611830.png)
